molecular formula C76H132N4O23 B7889193 Generation 2 dendron, nitrononaester

Generation 2 dendron, nitrononaester

Cat. No.: B7889193
M. Wt: 1469.9 g/mol
InChI Key: SCEKVOISPFMRCF-UHFFFAOYSA-N
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Description

Generation 2 dendron, nitrononaester, is a dendritic molecule characterized by its highly branched, tree-like structure. Dendrons are a subclass of dendrimers, which are synthetic macromolecules with a well-defined, highly branched three-dimensional architecture. The term “dendron” is derived from the Greek word “dendron,” meaning tree. Generation 2 dendrons have two layers of branching from the core, making them relatively small compared to higher-generation dendrons. Nitrononaester refers to the specific functional groups present in this compound, which include nitro and ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Generation 2 dendron, nitrononaester, typically involves a stepwise, iterative process. The core molecule, often a multifunctional compound, undergoes successive reactions to add branching units. Each generation involves the addition of monomer units to the periphery of the existing structure. Common synthetic methods include:

    Divergent Synthesis: Starting from the core and building outward.

    Convergent Synthesis: Starting from the outer branches and working inward.

For Generation 2 dendrons, the divergent method is often preferred. The process involves:

    Core Activation: The core molecule is activated using reagents like benzyl bromide.

    Branch Addition: Monomer units, such as 3,5-dihydroxybenzyl alcohol, are added under controlled conditions.

    Functionalization: The terminal groups are functionalized with nitro and ester groups using reagents like nitric acid and acetic anhydride.

Industrial Production Methods

Industrial production of this compound, involves scaling up the laboratory synthesis methods. Key considerations include:

    Purity: Ensuring high purity of the final product through techniques like recrystallization and chromatography.

    Yield: Optimizing reaction conditions to maximize yield.

    Safety: Handling reagents and intermediates safely, especially those involving nitro groups, which can be explosive.

Chemical Reactions Analysis

Types of Reactions

Generation 2 dendron, nitrononaester, can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and palladium on carbon.

    Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Amines.

    Substitution: Amides or other esters.

Scientific Research Applications

Generation 2 dendron, nitrononaester, has a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for more complex dendritic structures and as catalysts in various chemical reactions.

    Biology: Employed in the development of drug delivery systems due to their ability to encapsulate therapeutic agents.

    Medicine: Investigated for use in targeted drug delivery and imaging agents in cancer therapy.

    Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.

Mechanism of Action

The mechanism of action of Generation 2 dendron, nitrononaester, depends on its application. In drug delivery, the dendron encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The nitro and ester groups can interact with biological molecules, facilitating targeted delivery to specific cells or tissues. The molecular targets and pathways involved include:

    Cell Membranes: Interaction with cell membranes to facilitate drug entry.

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to cell surface receptors to trigger cellular responses.

Comparison with Similar Compounds

Generation 2 dendron, nitrononaester, can be compared with other dendritic compounds, such as:

    Generation 1 Dendrons: Smaller and less branched, with fewer functional groups.

    Generation 3 Dendrons: Larger and more branched, with more functional groups and higher molecular weight.

    Polyamidoamine (PAMAM) Dendrimers: A different class of dendrimers with amide and amine groups, used in similar applications but with different properties.

The uniqueness of this compound, lies in its specific combination of nitro and ester groups, which provide unique reactivity and functionality compared to other dendritic compounds.

Conclusion

This compound, is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups make it valuable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

ditert-butyl 4-[[7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-4-nitro-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H132N4O23/c1-64(2,3)95-55(84)31-40-73(41-32-56(85)96-65(4,5)6,42-33-57(86)97-66(7,8)9)77-52(81)28-49-76(80(93)94,50-29-53(82)78-74(43-34-58(87)98-67(10,11)12,44-35-59(88)99-68(13,14)15)45-36-60(89)100-69(16,17)18)51-30-54(83)79-75(46-37-61(90)101-70(19,20)21,47-38-62(91)102-71(22,23)24)48-39-63(92)103-72(25,26)27/h28-51H2,1-27H3,(H,77,81)(H,78,82)(H,79,83)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKVOISPFMRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H132N4O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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